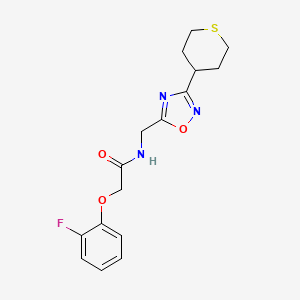
4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one, also known as PBP, is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule that has shown promise in various applications, including drug discovery, neuroscience, and cancer research. In
Wissenschaftliche Forschungsanwendungen
HIV-1 Inhibitor Studies
4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one and its derivatives have been explored for their potential in inhibiting HIV-1. For example, BMS-663749, a derivative, was shown to effectively deliver its parent drug orally, suggesting its usefulness in HIV-1 attachment inhibition (Kadow et al., 2012). Another study highlighted modifications and structure-activity relationships of similar molecules, emphasizing the importance of certain molecular features for antiviral activity (Wang et al., 2005).
Coordination Chemistry
The compound has been utilized in coordination chemistry studies. For instance, Schiff-base ligands incorporating elements of its structure were designed to explore the coordination chemistry of Copper (II), providing insights into the influence of different substituents on coordination properties and magnetic behavior (Majumder et al., 2016).
Synthetic Chemistry Applications
In synthetic chemistry, derivatives of 4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one have been used for various synthesis processes. This includes the generation of azomethine ylides leading to fused pyrrolidines, which is significant in the creation of complex molecular structures (Roussi, 1990). Also, the synthesis of amino derivatives for use in dye production for synthetic-polymer fibers was demonstrated, showcasing its utility in creating functional materials (Peters & Bide, 1985).
Anticancer Activity
The compound's framework has been incorporated in the synthesis of molecules with potential anticancer activity. For example, the synthesis of polysubstituted 4H-Pyran derivatives involving a piperazinyl group showed promise against various human cancer cell lines (Hadiyal et al., 2020).
Eigenschaften
IUPAC Name |
1-pyridin-2-yl-4-(4-pyrrol-1-ylbenzoyl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19-15-23(13-14-24(19)18-5-1-2-10-21-18)20(26)16-6-8-17(9-7-16)22-11-3-4-12-22/h1-12H,13-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAAEAWOFHKNPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2371869.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2371873.png)

![1-[3-(2-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2371875.png)


![1,1-Bis(4-chlorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol](/img/structure/B2371881.png)


![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohexanesulfonamide](/img/structure/B2371885.png)
![1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B2371887.png)